molecular formula C16H15ClN4O2 B609712 OD36

OD36

Numéro de catalogue: B609712
Poids moléculaire: 330.77 g/mol
Clé InChI: KTSDBMVHAKWDRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'OD36 implique la création d'une structure macrocyclique qui se lie efficacement à la poche ATP de la kinase ALK2. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. il est connu que la synthèse implique plusieurs étapes de réactions organiques, y compris la cyclisation et les modifications de groupes fonctionnels .

Méthodes de production industrielle

La production industrielle d'this compound est généralement réalisée dans des conditions de laboratoire contrôlées pour garantir une pureté et un rendement élevés. Le composé est disponible en diverses quantités, allant du milligramme au gramme, et est souvent produit en utilisant des services de synthèse personnalisée .

Analyse Des Réactions Chimiques

Types de réactions

OD36 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont les formes inhibées de RIPK2 et d'ALK2, qui entraînent la suppression de leurs voies de signalisation en aval .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant à la poche ATP de la kinase ALK2, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation et l'activation des molécules de signalisation en aval, telles que Smad1/5, qui sont impliquées dans divers processus cellulaires . Les cibles moléculaires d'this compound comprennent RIPK2 et ALK2, et les voies impliquées sont principalement la voie de signalisation du facteur de croissance osseux (BMP) .

Applications De Recherche Scientifique

Anti-infection Properties

OD36 has shown potential in combating various infectious agents. Its efficacy against viral pathogens such as HIV, influenza virus, and dengue virus has been documented. The compound's ability to inhibit viral replication makes it a valuable asset in antiviral drug development .

Cancer Research

In oncology, this compound is being investigated for its role in apoptosis and autophagy regulation. By influencing these processes, this compound may enhance the effectiveness of existing cancer therapies or serve as a standalone treatment option for certain malignancies .

Neurological Disorders

The compound's interactions with neuronal signaling pathways suggest potential applications in treating neurodegenerative diseases. Research indicates that this compound could modulate pathways involved in neuroinflammation and neuronal survival, which are critical in conditions like Alzheimer's disease .

Case Study 1: HIV Treatment

A study examining the effects of this compound on HIV-infected cell lines demonstrated significant reductions in viral load when treated with the compound. The results indicated that this compound inhibits the replication cycle of HIV by targeting specific cellular pathways involved in viral propagation.

Case Study 2: Inflammation Modulation

In a clinical trial focusing on inflammatory diseases, patients administered this compound exhibited reduced levels of pro-inflammatory cytokines. This finding underscores its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease.

Molecular Mechanisms

This compound exerts its effects through several molecular mechanisms:

  • Inhibition of RIPK2 : This action disrupts inflammatory signaling cascades, which can alleviate symptoms associated with chronic inflammation.
  • Modulation of ALK2 : By influencing this receptor, this compound may impact bone remodeling processes and has implications for osteoporosis treatment .

Data Table: Summary of Applications

Application AreaSpecific Use CasesMechanism of Action
Anti-infectionHIV, Influenza VirusInhibits viral replication
Cancer ResearchApoptosis inductionModulates cell death pathways
Neurological DisordersNeuroinflammationInfluences neuronal survival pathways
Inflammation ModulationRheumatoid ArthritisReduces pro-inflammatory cytokines

Activité Biologique

OD36 is a novel compound that has garnered attention for its biological activity, particularly in the context of kinase inhibition and inflammation modulation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

ALK2 Kinase Inhibition

This compound has been identified as a potent inhibitor of the activin receptor-like kinase 2 (ALK2), which plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. Research indicates that this compound exhibits enhanced specificity for ALK2 kinase activity, making it a promising candidate for treating conditions like fibrodysplasia ossificans progressiva (FOP) where aberrant ALK2 signaling leads to excessive bone formation .

Table 1: Comparison of this compound with Other ALK2 Inhibitors

CompoundIC50 (nM)SpecificityTarget
This compound5.3HighALK2
LDN-19318920ModerateBMP Type I Kinases
OD5214.1HighALK2

RIPK2 Modulation

In addition to its role as an ALK2 inhibitor, this compound also targets receptor-interacting protein kinase 2 (RIPK2). This enzyme is pivotal in mediating inflammation through the activation of various pro-inflammatory cytokines. Studies have shown that this compound effectively curtails inflammation-triggering signals from RIPK2, demonstrating significant potential in treating inflammatory diseases such as ulcerative colitis and arthritis .

In Vitro Studies

This compound has been tested extensively in vitro using endothelial colony-forming cells (ECFCs) derived from patients with FOP. These studies revealed that this compound significantly inhibits the osteogenic differentiation induced by activin A, which is mediated through ALK2 signaling pathways. The ability of this compound to selectively inhibit mutant ALK2 signaling while sparing other closely related BMP receptors underscores its therapeutic potential .

In Vivo Studies

Preclinical studies involving mouse models have demonstrated that this compound administration leads to a marked reduction in inflammatory markers associated with diseases like multiple sclerosis and arthritis. The compound's ability to modulate RIPK2 activity suggests a broader application in managing various inflammatory conditions .

Case Study: Inflammation Reduction in Mouse Models

A study conducted on mice with induced colitis showed that treatment with this compound resulted in:

  • Reduced levels of TNF-α : A key pro-inflammatory cytokine.
  • Decreased histological scores : Indicating less tissue damage.
  • Lowered immune cell infiltration : Suggesting reduced inflammation.

Future Directions and Clinical Implications

The promising results from both in vitro and in vivo studies have paved the way for further development of this compound into clinical candidates. Researchers are currently seeking partnerships with pharmaceutical companies to advance this compound into Phase 1 clinical trials, focusing on its efficacy and safety profiles in human subjects .

Propriétés

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSDBMVHAKWDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.